2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves the bromination of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Scientific Research Applications
2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in binding interactions and reactivity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
- Ethyl 2-{[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinoacetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to its specific substitution pattern and functional groups. The presence of the bromine atom at the 2-position and the carboxylic acid group at the 3-position confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications.
Properties
Molecular Formula |
C10H11BrO2S |
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Molecular Weight |
275.16 g/mol |
IUPAC Name |
2-bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H11BrO2S/c1-5-2-3-6-7(4-5)14-9(11)8(6)10(12)13/h5H,2-4H2,1H3,(H,12,13) |
InChI Key |
KDHDCBOCXXEVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)O)Br |
Origin of Product |
United States |
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